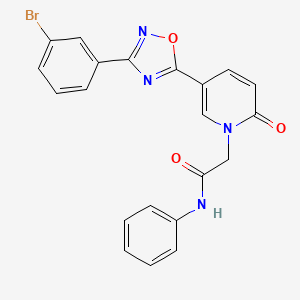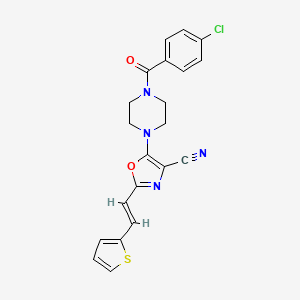![molecular formula C21H26N2O4 B2421112 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole CAS No. 1260676-03-6](/img/structure/B2421112.png)
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole, also known as DMEMB, is a benzimidazole derivative that has been synthesized for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential pharmacological properties.
Mécanisme D'action
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Finally, 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Finally, 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has been shown to increase the expression of proteins involved in the regulation of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has also been shown to have low toxicity in animal models. However, 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are a number of future directions for research on 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole. One potential direction is to further investigate its potential applications in cancer research. 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has shown promise as an inhibitor of cancer cell growth, and further studies could help to elucidate its mechanism of action and potential clinical applications. Another potential direction is to investigate the potential use of 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole in treating neurodegenerative diseases. Finally, future studies could investigate the potential use of 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole can be synthesized using a multi-step synthesis method. The first step involves the reaction of 4-methoxyphenol with 2-chloroethyl ether to form 2-(4-methoxyphenoxy)ethyl ether. This intermediate is then reacted with 1,2-diaminobenzene to form 1-(2-(4-methoxyphenoxy)ethyl)-2-phenylbenzimidazole. Finally, the diethoxyethyl group is introduced using diethyl sulfate to form 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-25-21(26-5-2)14-23-19-9-7-6-8-18(19)22-20(23)15-27-17-12-10-16(24-3)11-13-17/h6-13,21H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHDSVFGGBBDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-propyl-quinazolin-4-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2421034.png)
![6-benzyl-3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2421036.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-{1-[4-(2-methylpropyl)phenyl]ethyl}acetamide](/img/structure/B2421037.png)


![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2421041.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B2421042.png)

![2-Chloro-N-[1-[4-(hydroxymethyl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide](/img/structure/B2421049.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)
![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)
![2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2421052.png)